molecular formula C14H18ClNS B14434550 alpha-Benzyl-N-ethyl-2-thenylamine hydrochloride CAS No. 80154-64-9

alpha-Benzyl-N-ethyl-2-thenylamine hydrochloride

Cat. No.: B14434550
CAS No.: 80154-64-9
M. Wt: 267.8 g/mol
InChI Key: WJPCARRHQBEWSP-UHFFFAOYSA-N
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Description

Alpha-Benzyl-N-ethyl-2-thenylamine hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a benzyl group, an ethyl group, and a thenyl group attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Benzyl-N-ethyl-2-thenylamine hydrochloride can be achieved through several methods. One common approach involves the reductive amination of benzylamine with N-ethyl-2-thenylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-Benzyl-N-ethyl-2-thenylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Alpha-Benzyl-N-ethyl-2-thenylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of alpha-Benzyl-N-ethyl-2-thenylamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Alpha-Benzyl-N-ethyl-2-thenylamine hydrochloride can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .

Properties

CAS No.

80154-64-9

Molecular Formula

C14H18ClNS

Molecular Weight

267.8 g/mol

IUPAC Name

N-ethyl-2-phenyl-1-thiophen-2-ylethanamine;hydrochloride

InChI

InChI=1S/C14H17NS.ClH/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;/h3-10,13,15H,2,11H2,1H3;1H

InChI Key

WJPCARRHQBEWSP-UHFFFAOYSA-N

Canonical SMILES

CCNC(CC1=CC=CC=C1)C2=CC=CS2.Cl

Origin of Product

United States

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